molecular formula C9H10ClNO B1454625 2-Chloro-4-(cyclopropylmethoxy)pyridine CAS No. 1341052-60-5

2-Chloro-4-(cyclopropylmethoxy)pyridine

Cat. No.: B1454625
CAS No.: 1341052-60-5
M. Wt: 183.63 g/mol
InChI Key: PUVPGNFCODJHCY-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Its potential therapeutic applications and environmental considerations warrant exploration in future studies . 🌟

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(cyclopropylmethoxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity, stability, and function. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. These effects can lead to changes in cell growth, differentiation, and apoptosis. The compound’s impact on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and modulation of biochemical pathways. The compound’s ability to interact with biomolecules at the molecular level is crucial for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have both immediate and long-term effects on cells, depending on its concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the compound’s metabolism and its overall biological activity. Understanding the metabolic pathways of this compound is essential for predicting its effects in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the compound’s accumulation and activity in different tissues .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopropylmethoxy)pyridine typically involves the reaction of 2-chloropyridine with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopropylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopropylmethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-(cyclopropylmethoxy)pyridine is utilized in several scientific research fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(cyclopropylmethoxy)pyridine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

IUPAC Name

2-chloro-4-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVPGNFCODJHCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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